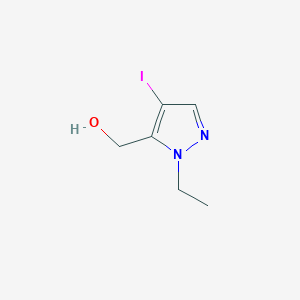

(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-4-iodopyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBVSHQADUQGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Aspects of Pyrazole Chemistry in Contemporary Organic Synthesis

Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Advanced Organic Chemistry

The pyrazole scaffold is of paramount importance in modern organic chemistry due to its versatile applications, particularly in the development of pharmaceuticals and agrochemicals. The arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions, making it a valuable pharmacophore in drug design. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The structural rigidity and aromaticity of the pyrazole ring provide a stable platform for the introduction of various functional groups, allowing for the fine-tuning of its physicochemical and biological properties. The presence of both a hydrogen-bond donor (the N-H proton in unsubstituted pyrazoles) and a hydrogen-bond acceptor (the sp2-hybridized nitrogen atom) contributes to its ability to interact with biological targets.

Historical Development of Synthetic Methodologies for Substituted Pyrazoles

The synthesis of the pyrazole ring has a rich history dating back to the late 19th century. The classical and most well-known method for pyrazole synthesis is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883. youtube.comjk-sci.comslideshare.netslideshare.net This reaction involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.comjk-sci.comslideshare.netslideshare.net A variation of this method utilizes a β-ketoester, which reacts with a hydrazine to form a pyrazolone (B3327878), a tautomer of a hydroxypyrazole. youtube.com

The general mechanism of the Knorr synthesis involves the initial formation of a hydrazone by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines, such as ethylhydrazine (B1196685), allows for the introduction of substituents at the N1 position of the pyrazole ring. For the synthesis of a 1-ethylpyrazole (B1297502) derivative, ethylhydrazine would be the appropriate starting material. chemicalbook.com

Over the years, numerous other methods for the synthesis of pyrazoles have been developed. These include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes. These methods have expanded the scope of pyrazole synthesis, allowing for the preparation of a wide variety of substituted pyrazoles with different substitution patterns.

Evolution of Regioselective Synthesis Strategies for Pyrazole Derivatives

A significant challenge in the synthesis of substituted pyrazoles, especially those with multiple different substituents, is the control of regioselectivity. In the Knorr synthesis, for example, the use of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of a mixture of two regioisomeric pyrazoles. Consequently, the development of regioselective synthetic methods has been a major focus of research in pyrazole chemistry.

Modern synthetic strategies often employ advanced techniques to achieve high regioselectivity. These include the use of directing groups, transition-metal catalysis, and carefully designed starting materials. For instance, 1,3-dipolar cycloaddition reactions can be highly regioselective, depending on the electronic and steric properties of the dipole and the dipolarophile. mdpi.com

The synthesis of a specifically substituted pyrazole like (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol would require a highly regioselective approach. A plausible synthetic strategy could involve the following key steps:

Formation of the 1-ethyl-5-hydroxypyrazole core: This could be achieved through a Knorr-type condensation of ethylhydrazine with a suitable 1,3-dicarbonyl compound or a β-ketoester that would lead to the desired 5-hydroxy (or 5-oxo) pyrazole derivative. youtube.comchemicalbook.com

Introduction of the hydroxymethyl group at the C5 position: If the initial cyclization yields a 5-hydroxypyrazole, a subsequent reduction of a C5-ester or C5-aldehyde functionality would be necessary to obtain the hydroxymethyl group. For instance, the reduction of a pyrazole-5-carboxylate with a reducing agent like lithium aluminum hydride can yield the corresponding 5-hydroxymethyl pyrazole.

Regioselective iodination at the C4 position: The final step would be the regioselective iodination of the 1-ethyl-5-(hydroxymethyl)pyrazole intermediate. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org Various iodinating reagents can be used, such as iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or a combination of potassium iodide and potassium iodate. nih.govresearchgate.net The use of such reagents can lead to the selective introduction of an iodine atom at the C4 position of the pyrazole ring. nih.govresearchgate.net

The following table summarizes some modern reagents used for the regioselective iodination of pyrazoles:

| Reagent System | Position of Iodination | Reference |

| I₂ / Ceric Ammonium Nitrate (CAN) | C4 | nih.gov |

| n-BuLi / I₂ | C5 | nih.gov |

| I₂ / H₂O₂ in water | C4 | researchgate.net |

| Potassium Halides / PIDA in water | C3 (for pyrazolo[1,5-a]pyrimidines) | nih.gov |

The evolution of these regioselective strategies has been crucial for the synthesis of complex, highly substituted pyrazole derivatives for various applications in science and technology.

Synthetic Pathways to 1 Ethyl 4 Iodo 1h Pyrazol 5 Yl Methanol

Retrosynthetic Analysis of the (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol Structure

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary alcohol functionality suggests a disconnection to a more stable precursor, such as an aldehyde or a carboxylate ester. This precursor, ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, simplifies the final step to a standard reduction reaction.

Further disconnection involves the removal of the iodine atom at the C4 position, a common step in heterocyclic chemistry that points to an electrophilic iodination of a 1-ethyl-1H-pyrazole-5-carboxylate intermediate. This intermediate is a key building block for the synthesis.

The core of the retrosynthesis lies in the disconnection of the pyrazole (B372694) ring itself. This can be envisioned through two primary classical routes. The most common disconnection, following the logic of the Knorr pyrazole synthesis, breaks the N1-C5 and N2-C3 bonds, leading to ethylhydrazine (B1196685) and a 1,3-dicarbonyl equivalent, such as a derivative of 2,4-dioxobutanoate. An alternative disconnection, based on 1,3-dipolar cycloaddition, would involve a diazo compound and a substituted alkyne. This strategic analysis lays the groundwork for the forward synthesis by identifying key intermediates and the reactions required to assemble the target molecule.

Methodologies for the Construction of the 1H-Pyrazole Ring System

The formation of the 1H-pyrazole ring is the cornerstone of the synthesis of this compound. Several robust methodologies have been developed for constructing this important heterocyclic system, broadly categorized into cyclocondensation reactions and cycloaddition strategies.

Classical Cyclocondensation Reactions for Pyrazole Formation

Cyclocondensation reactions are among the most traditional and widely used methods for pyrazole synthesis, involving the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. chemhelpasap.comjk-sci.comslideshare.netslideshare.net

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is the quintessential method for pyrazole formation. chemhelpasap.comyoutube.com It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of the pyrazole ring through the elimination of two water molecules. chemhelpasap.comnih.gov To synthesize a precursor for the target molecule, such as ethyl 1-ethyl-1H-pyrazole-5-carboxylate, ethylhydrazine would be reacted with a suitable 1,3-dicarbonyl equivalent, like ethyl 2,4-dioxobutanoate or its enol ether.

A significant challenge in using unsymmetrical 1,3-dicarbonyls with substituted hydrazines is the potential for forming two regioisomeric products. nih.gov The reaction of ethylhydrazine with ethyl 2,4-dioxobutanoate can yield both ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. google.comgoogle.comsigmaaldrich.com The regioselectivity is influenced by the reaction conditions and the relative reactivity of the two carbonyl groups. Typically, the more nucleophilic nitrogen of ethylhydrazine (the NH2 group) attacks the more electrophilic carbonyl carbon first. Subsequent cyclization and dehydration afford the pyrazole. Careful control of reaction conditions, such as pH and temperature, is often necessary to favor the desired isomer. google.com

| Hydrazine | 1,3-Dicarbonyl Compound | Typical Product(s) | Key Considerations |

|---|---|---|---|

| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | Symmetrical dicarbonyl avoids regioselectivity issues. |

| Methylhydrazine | Ethyl Acetoacetate | Mixture of 1,3-dimethyl-pyrazol-5-one and 1,5-dimethyl-pyrazol-3-one | Reaction often leads to pyrazolone (B3327878) products with β-ketoesters. youtube.com |

| Ethylhydrazine | Ethyl 2,4-dioxobutanoate | Mixture of 1-ethyl-3-methyl- and 1-ethyl-5-methyl-pyrazole carboxylates | Regioselectivity is a critical factor that must be controlled. google.com |

An alternative cyclocondensation approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as ketones, aldehydes, or esters. nih.govbeilstein-journals.org This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring. chim.it

For the synthesis of the desired pyrazole core, a suitable substrate would be an α,β-unsaturated compound bearing the necessary functional groups. For instance, reaction of ethylhydrazine with an acrylic acid derivative containing a leaving group at the β-position can lead to the formation of the pyrazole ring. The initial Michael addition is followed by cyclization and elimination of the leaving group to directly afford the aromatic pyrazole. The regioselectivity of the initial Michael addition dictates the final substitution pattern of the pyrazole ring.

1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

1,3-Dipolar cycloadditions provide a powerful and often highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile, a molecule containing a double or triple bond.

The reaction of a diazoalkane with an alkyne is a well-established method for the synthesis of pyrazoles. rsc.orgwikipedia.orgresearchgate.net In this [3+2] cycloaddition, the diazo compound acts as the 1,3-dipole and the alkyne serves as the dipolarophile. The reaction proceeds in a concerted fashion to form the pyrazole ring directly. nih.gov

To construct a precursor for this compound, one could envision a reaction between an ethyl diazoacetate and a suitable alkyne. However, controlling the N-alkylation to introduce the ethyl group specifically at the N1 position can be challenging with this method, as the cycloaddition itself does not typically install this group. A more plausible route would involve a diazoalkane reacting with an alkyne that already contains the precursor to the C5-methanol group. For example, the cycloaddition of diazomethane (B1218177) with ethyl propiolate would yield ethyl 1H-pyrazole-5-carboxylate, which would then require N-ethylation in a separate step. The regioselectivity of the cycloaddition is generally high, with the terminal nitrogen of the diazoalkane adding to the more electron-deficient carbon of the alkyne. wikipedia.org

| 1,3-Dipole (Diazoalkane) | Dipolarophile (Alkyne) | Product Type | Reference |

|---|---|---|---|

| Diazomethane | Dimethyl Acetylenedicarboxylate | 3,4-Disubstituted Pyrazole | researchgate.net |

| Ethyl Diazoacetate | Phenylacetylene | Mixture of 3- and 5-substituted Pyrazoles | nih.gov |

| Tosylhydrazones (in situ diazo generation) | Nitroalkenes | 3,4-Disubstituted Pyrazole | rsc.org |

Following the successful construction of the 1-ethyl-1H-pyrazole-5-carboxylate core, subsequent functional group manipulations are required. This involves the iodination at the C4 position, often achieved with reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). nih.govnih.govorganic-chemistry.org The final step is the reduction of the ester group at the C5 position to the primary alcohol, which can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). nih.govorganic-chemistry.org Through this carefully planned sequence of reactions, the target molecule, this compound, can be synthesized efficiently.

Cycloadditions with Nitrilimines and Alkenes/Alkynes

A prominent method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction, specifically a [3+2] cycloaddition, between a nitrilimine and a dipolarophile, such as an alkene or alkyne. nih.govresearchgate.net Nitrilimines are transient 1,3-dipolar species that are typically generated in situ from precursors like hydrazonyl halides in the presence of a base. acs.org These reactive intermediates then readily engage with carbon-carbon double or triple bonds to form pyrazoline or pyrazole rings, respectively.

The reaction of nitrilimines with alkenes initially yields pyrazolines, which can subsequently be oxidized to the aromatic pyrazole. When alkynes are used as the dipolarophile, pyrazoles are formed directly. nih.gov This method offers a high degree of versatility, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the nitrilimine precursor and the alkene or alkyne. For example, the reaction between diphenylnitrilimine and an alkene derivative has been reported to produce 1,3,5-substituted pyrazoles. nih.gov Similarly, this cycloaddition is effective with various other substrates, including ninhydrin-derived Morita–Baylis–Hillman carbonates, leading to polysubstituted pyrazoles in high yields. rsc.org The regioselectivity of the cycloaddition is a critical aspect of this synthetic strategy.

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| Nitrilimine Precursor | Dipolarophile | Resulting Product Type | Reference |

|---|---|---|---|

| Hydrazonyl Halide | δ-Allenoates | Multi-substituted Pyrazoles | nih.gov |

| Arylhydrazone | Vinyl Derivative | 1,3,5-Substituted Pyrazole | nih.gov |

| Hydrazonyl Chloride | Terminal Alkynes | 3,5-Disubstituted 1H-Pyrazoles | organic-chemistry.org |

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrazoles

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single synthetic operation to form a product containing substantial portions of all reactants, have become a powerful and efficient tool in modern organic synthesis. mdpi.comnih.gov This approach is highly valued for its operational simplicity, time and energy savings, and high atom economy. mdpi.com MCRs are particularly well-suited for the synthesis of complex heterocyclic scaffolds like functionalized pyrazoles. nih.govlongdom.org

These reactions can be designed to construct the pyrazole ring and introduce multiple substituents in a single step from simple, readily available starting materials. nih.gov The versatility of MCRs allows for the creation of diverse libraries of pyrazole derivatives, which is of significant interest in medicinal and materials chemistry. nih.gov

Various starting materials can be employed in these one-pot procedures. For instance, a three-component reaction of an aldehyde, a ketone, and a hydrazine in the presence of a catalyst can efficiently produce highly substituted pyrazoles. mdpi.com Another efficient one-pot, three-component method involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with a terminal alkyne to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org The development of these methods using easily accessible starting materials makes them practical for a wide range of applications. nih.gov

The efficiency and selectivity of multicomponent reactions for pyrazole synthesis are often enhanced by the use of catalysts. A variety of catalysts, including those based on copper, iodine, and various Lewis acids, have been successfully employed. nih.gov

Copper Catalysis: Copper catalysts are effective in mediating oxidative cyclization reactions. For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org Mechanistic studies suggest that some copper-catalyzed domino reactions proceed through an initial cyclization to form a 3-substituted pyrazole, followed by an Ullmann coupling to introduce a substituent at the N1 position. beilstein-journals.org

Iodine Catalysis: Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of pyrazoles. researchgate.net Iodine can function as a mild Lewis acid to activate substrates and can also act as an oxidant. rsc.orgnih.gov An iodine-mediated, metal-free oxidative C-N bond formation provides a practical one-pot route to various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org In some three-component reactions, iodine plays a dual role as both a Lewis acid and an oxidant to facilitate the formation of the final pyrazole product. rsc.orgtandfonline.com

Lewis Acid Catalysis: Other Lewis acids, such as Yb(PFO)3, have been shown to be mild and highly efficient catalysts for three-component syntheses of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org The choice of catalyst can significantly influence the reaction pathway and the structure of the resulting pyrazole.

Table 2: Catalysts in Multicomponent Syntheses of Pyrazoles

| Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper | Enaminone, Hydrazine, Aryl Halide | 1,3-Substituted Pyrazoles | beilstein-journals.org |

| Molecular Iodine | α,β-Unsaturated Aldehyde/Ketone, Hydrazine Salt | Di-, Tri-, and Tetrasubstituted Pyrazoles | organic-chemistry.org |

| Molecular Iodine | Benzoylacetonitrile, Arylhydrazine, Diaryl Diselenide | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |

| Lewis Acid (Yb(PFO)3) | Aldehyde, β-Ketoester, Hydrazine | Persubstituted Pyrazoles | beilstein-journals.org |

Introduction of the 1-Ethyl Substituent on the 1H-Pyrazole Ring

Once the pyrazole core is synthesized, the introduction of the ethyl group at the N1 position is a critical step in forming the target compound. This is typically achieved through N-alkylation reactions.

N-alkylation of pyrazoles is a fundamental transformation for modifying their properties and for synthesizing derivatives with applications in various fields, including medicine. semanticscholar.org The most common method involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an electrophile, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide). semanticscholar.org

Alternative methods have been developed to circumvent the need for strong bases or high temperatures. One such strategy employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.orgmdpi.com This approach provides ready access to N-alkyl pyrazoles under milder conditions. Michael addition reactions have also been utilized for catalyst-free, regioselective N1-alkylation of 1H-pyrazoles, achieving high yields. acs.orgresearchgate.net

For unsymmetrical pyrazoles, which have substituents at positions 3, 4, or 5, the N-alkylation reaction can potentially yield two different regioisomers: the N1- and N2-alkylated products. Controlling the regioselectivity of this reaction is therefore crucial.

The outcome of the alkylation is influenced by several factors, including the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., solvent, base, catalyst). thieme-connect.comacs.org Generally, steric hindrance plays a major role; the incoming alkyl group preferentially attaches to the less sterically hindered nitrogen atom. semanticscholar.org For 3-substituted pyrazoles, the N1-isomer is often the major product due to the steric bulk of the substituent at the adjacent C3 position. acs.org Systematic studies have shown that using systems like K2CO3 in DMSO can achieve highly regioselective N1-alkylation for a range of 3-substituted pyrazoles. acs.org Computational studies, such as DFT calculations, have been used to justify the observed regioselectivity, confirming the influence of steric effects. acs.org

Table 3: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Influence on Regioselectivity | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Directs alkylation to the less hindered nitrogen (often N1 for 3-substituted pyrazoles). | Alkylation of 3-phenyl-1H-pyrazole favors the N1 product. | thieme-connect.comacs.org |

| Catalyst | Lewis acids like MgBr2 can enhance selectivity for the N2 isomer in specific cases. | Mg-catalyzed alkylation of 3-substituted pyrazoles provides N2-alkylated products. | thieme-connect.com |

| Base/Solvent System | Can significantly alter the N1/N2 ratio. | K2CO3 in DMSO is effective for regioselective N1-alkylation. | acs.org |

Regioselective Iodination at the C4 Position of the 1H-Pyrazole Ring

The synthesis of this compound relies critically on the regioselective introduction of an iodine atom at the C4 position of the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the presence of two nitrogen atoms and potential substituents at other positions dictates the regiochemical outcome of such reactions. The C4 position is generally the most electron-rich and sterically accessible site for electrophilic attack in N-substituted pyrazoles that are unsubstituted at C3, C4, and C5. A variety of methods have been developed to achieve high regioselectivity for C4 iodination, which are essential for the synthesis of specifically functionalized pyrazole derivatives.

Electrophilic Iodination Methods for Pyrazoles

Electrophilic iodination is the most direct and common approach for introducing an iodine atom onto the pyrazole ring. These methods typically involve an electrophilic iodine source that attacks the electron-rich C4 position. The reactivity of the pyrazole substrate and the choice of the iodinating agent and reaction conditions are crucial for achieving high yields and selectivity.

A practical and environmentally friendly method for the regioselective 4-iodination of pyrazoles utilizes a system of molecular iodine (I₂) and hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This approach is considered a "green" chemical process because it takes place in water, uses only a small excess of the reagents, and generates water as the sole theoretical by-product. researchgate.netresearchgate.net The reaction is effective for a range of differentially substituted pyrazoles, affording the corresponding 4-iodopyrazole (B32481) products in good to excellent yields. researchgate.net Hydrogen peroxide acts as an in-situ oxidant, converting iodide (I⁻), formed during the reaction, back to the electrophilic iodinating species, thus making the use of iodine more efficient. google.com This system avoids the use of toxic solvents and harsh reagents often associated with other iodination protocols.

Table 1: Examples of Pyrazole Iodination using I₂/H₂O₂ in Water

| Starting Pyrazole | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Methylpyrazole | 4-Iodo-1-methylpyrazole | 95 | researchgate.net |

| 1-Phenylpyrazole | 4-Iodo-1-phenylpyrazole | 98 | researchgate.net |

| 1,3-Dimethylpyrazole | 4-Iodo-1,3-dimethylpyrazole | 96 | researchgate.net |

| 1,5-Dimethylpyrazole | 4-Iodo-1,5-dimethylpyrazole | 92 | researchgate.net |

Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile one-electron oxidizing agent that can facilitate the electrophilic iodination of pyrazoles with molecular iodine. nih.govorganic-chemistry.org This method is highly regioselective, yielding exclusively the 4-iodo isomers. nih.gov The reaction is typically carried out in a solvent like acetonitrile (B52724), and heating may be required to achieve complete conversion in a reasonable timeframe. nih.gov CAN is believed to oxidize I₂ to a more potent electrophilic iodine species, which then readily attacks the pyrazole ring. nih.gov This method is particularly valuable for substrates that may be less reactive under other iodination conditions. Studies on 1-aryl-3-CF₃-1H-pyrazoles demonstrated that using an excess of both iodine and CAN at reflux in acetonitrile led to the complete consumption of the starting material and the formation of the desired 4-iodopyrazole. nih.gov

Table 2: CAN-Mediated C4-Iodination of 1-Aryl-3-CF₃-1H-pyrazoles

| Pyrazole Substituent (Aryl group) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Overnight | 85 | nih.gov |

| 4-Fluorophenyl | Overnight | 81 | nih.gov |

| 4-Chlorophenyl | Overnight | 77 | nih.gov |

| 4-Bromophenyl | Overnight | 75 | nih.gov |

| 4-Nitrophenyl | Overnight | 70 | nih.gov |

Electrochemical methods offer a modern and sustainable alternative for the C-H halogenation of pyrazoles. mdpi.comnih.gov In this approach, an electric current is used to oxidize a halide source, typically an alkali metal halide, to generate the halogenating agent in situ. mdpi.com The process is conducted in an electrochemical cell, often a divided cell with a platinum anode, under galvanostatic electrolysis. mdpi.com For iodination, an iodide salt is oxidized at the anode to produce iodine (I₂), which then acts as the electrophile in the substitution reaction on the pyrazole ring. mdpi.com This technique avoids the need for chemical oxidants and often proceeds under mild conditions. mdpi.com While C-H anodic iodination can sometimes be less effective than bromination or chlorination, the use of mediators can enhance its efficiency. mdpi.com The mechanism involves the electrogeneration of the halogen, which then interacts with the pyrazole in a classical electrophilic aromatic substitution pathway. mdpi.com

Metal-Catalyzed Iodination Approaches (e.g., Palladium, Copper)

Transition metal catalysis provides powerful tools for C-H functionalization, including iodination.

Palladium-Catalyzed Iodination : Palladium catalysts have been successfully employed for the ortho-C–H iodination of various aromatic compounds, a reaction that can be applied to pyrazole derivatives. acs.org These reactions often require a directing group on the substrate to guide the palladium catalyst to a specific C-H bond. For N-substituted pyrazoles, a coordinating group at the N1 position or a substituent at C5 could potentially direct iodination to the C5 or C4 position, respectively. A notable example is the Pd(II)-catalyzed C-H iodination that uses molecular iodine (I₂) as the sole oxidant and is compatible with a wide range of heterocycles, including pyrazoles. acs.org

Copper-Catalyzed Iodination : While copper catalysts are widely used in various cross-coupling reactions involving pyrazoles, their application in the direct C-H iodination of the pyrazole ring is less commonly reported compared to palladium. rsc.org Copper salts can, however, be involved in related transformations. For instance, copper(I) iodide is a common co-catalyst in Sonogashira couplings of iodo-pyrazoles, highlighting the interaction of copper with the pyrazole system. researchgate.net The development of direct copper-catalyzed C-H iodination of pyrazoles remains an area of ongoing research.

Iodination via Lithiated Pyrazoles and Electrophilic Trapping

An alternative to direct electrophilic attack on the neutral pyrazole ring involves a two-step process of deprotonation followed by quenching with an electrophilic iodine source. This method, known as lithiation-electrophile trapping, relies on the acidity of the C-H protons on the pyrazole ring. nih.govnih.gov The regioselectivity of this process is governed by the site of the most acidic proton, which can be selectively removed by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). nih.gov

For N-substituted pyrazoles, the C5-H proton is generally more acidic than the C4-H proton due to the inductive effect of the adjacent nitrogen atom (N1). Consequently, treatment of a 1-substituted pyrazole with n-BuLi results in regioselective deprotonation at the C5 position, forming a 5-lithiated pyrazole intermediate. nih.govrsc.org Trapping this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), leads exclusively to the formation of the 5-iodo derivative. nih.gov

This C5-selectivity is in direct contrast to the C4-selectivity observed in most electrophilic iodination methods. Therefore, while iodination via lithiation is a valid synthetic pathway for iodo-pyrazoles, it is not a suitable method for obtaining the 4-iodo isomer required for this compound. Understanding this distinct regiochemical outcome is crucial for designing a successful synthesis and avoiding the formation of the incorrect isomer. nih.gov

Introduction and Transformation of the 5-Hydroxymethyl Group

The synthesis of this compound is centered on the strategic introduction and manipulation of functional groups at the C5 position of the pyrazole ring. The hydroxymethyl group is typically installed via the reduction of a more oxidized precursor, such as a carbaldehyde or a carboxylate ester. This approach allows for the secure construction of the substituted pyrazole core prior to the final functional group interconversion to the desired alcohol.

Synthetic Routes to Pyrazolylmethanols at the C5 Position

The formation of pyrazolylmethanols at the C5 position is most commonly achieved through the chemical reduction of a corresponding C5-carbonyl compound. The specific precursor, either a pyrazole-5-carbaldehyde or a pyrazole-5-carboxylate, dictates the choice of reducing agent and reaction conditions. These precursors can be synthesized through various established methods for pyrazole functionalization.

A plausible and efficient pathway to the target compound, this compound, begins with a pre-existing pyrazole-5-carboxylate. For instance, a synthetic sequence could commence with ethyl 1H-pyrazole-5-carboxylate. This starting material would undergo N-alkylation with an ethylating agent, followed by electrophilic iodination at the C4 position to yield ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate. This key intermediate possesses the complete carbon and nitrogen skeleton, as well as the correct substitution pattern, requiring only the final reduction of the ester group to furnish the target alcohol. The synthesis of a closely related intermediate, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde, has been documented, indicating the viability of formylating the C5 position of an N-protected 4-iodopyrazole. arkat-usa.org This aldehyde serves as another excellent precursor for reduction to the final product.

The table below summarizes the key precursor types used for synthesizing C5-pyrazolylmethanols.

| Precursor Type | Functional Group at C5 | Required Transformation |

| Pyrazole-5-carboxylate | Ester (-COOR) | Reduction |

| Pyrazole-5-carbaldehyde | Aldehyde (-CHO) | Reduction |

| Pyrazole-5-carboxylic acid | Carboxylic Acid (-COOH) | Reduction |

Functional Group Interconversions for Hydroxymethyl Introduction

The conversion of a carbonyl group at the C5 position into a hydroxymethyl group is a critical step and a classic example of functional group interconversion. The choice of reagent is paramount and depends on the nature of the carbonyl group (aldehyde vs. ester).

The reduction of a pyrazole-5-carbaldehyde, such as 1-ethyl-4-iodo-1H-pyrazole-5-carbaldehyde, to this compound can be readily accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation, offering high chemoselectivity for aldehydes in the presence of other potentially reducible groups like esters.

Conversely, the reduction of an ester, such as ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for converting esters to primary alcohols. numberanalytics.commasterorganicchemistry.comlibretexts.orgucalgary.ca Unlike NaBH₄, which is generally not strong enough to reduce esters, LiAlH₄ effectively reduces the ester functionality to the desired hydroxymethyl group. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. ucalgary.ca

The following table details the specific functional group interconversions for the introduction of the hydroxymethyl group onto the pyrazole ring.

| Substrate | Reagent | Product | General Conditions |

| 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | Methanol (B129727) or Ethanol as solvent, Room Temperature |

| Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound | Anhydrous ether (e.g., THF, Diethyl ether), followed by aqueous workup |

Advanced Synthetic Transformations and Functionalization of 1 Ethyl 4 Iodo 1h Pyrazol 5 Yl Methanol

Reactivity of the C-I Bond in (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol

The carbon-iodine bond in 4-iodopyrazoles is the most reactive site for many synthetic transformations due to its relatively low bond dissociation energy and the high polarizability of iodine. This makes it an excellent leaving group in transition metal-catalyzed cross-coupling reactions and other transformations. The C4 position of the pyrazole (B372694) ring is electronically distinct, and its reactivity can be modulated by the substituents at the N1, C3, and C5 positions. In the case of this compound, the ethyl group at N1 and the hydroxymethyl group at C5 influence the electronic properties of the ring and, consequently, the reactivity of the C-I bond.

Transition metal catalysis, particularly using palladium and copper, provides a powerful toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds at the C4 position of the pyrazole nucleus. The C4-iodo substituent is an ideal electrophilic partner for these reactions, displaying higher reactivity compared to its bromo and chloro analogs, which often allows for milder reaction conditions. wikipedia.org

The Suzuki–Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. For 4-iodopyrazoles, this reaction enables the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The reaction is typically catalyzed by a palladium(0) complex, generated in situ, and requires a base to activate the boronic acid partner.

Research on halogenated aminopyrazoles has shown that while iodo-derivatives are reactive, they can be prone to a competing side reaction of dehalogenation. acs.org Nevertheless, proper selection of catalysts, ligands, and reaction conditions can lead to efficient coupling. For substrates similar to this compound, catalyst systems such as Pd(PPh₃)₄ or palladium(II) precatalysts with bulky phosphine ligands like XPhos are effective. nih.govrsc.org The choice of base, typically K₃PO₄ or Na₂CO₃, and a solvent system like a mixture of 1,4-dioxane and water are crucial for achieving high yields. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles

| Entry | Halopyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | Good |

| 2 | 4-Iodo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | Moderate |

| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 (2) | K₃PO₄ | Dioxane | 80 | 65-95 |

| 4 | 4-Bromopyrazole | 3-Thienylboronic acid | P1 (XPhos precatalyst) (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 86 |

The Sonogashira coupling reaction is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is of great importance for the synthesis of arylalkynes and conjugated enynes. libretexts.org The transformation is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst, usually CuI, and an amine base like triethylamine or diisopropylamine. wikipedia.orglibretexts.org

The high reactivity of the C-I bond in 4-iodopyrazoles makes them excellent substrates for Sonogashira coupling, often proceeding under mild, room-temperature conditions. wikipedia.org This allows for the introduction of various substituted and unsubstituted alkynyl moieties at the C4 position of this compound, providing access to a class of compounds with potential applications in materials science and as precursors for more complex heterocyclic systems. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl/Heteroaryl Iodides

| Entry | Aryl/Heteroaryl Iodide | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp |

| 1 | 3,5-Disubstituted-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT to 60°C |

| 2 | Aryl Iodide | 1-Octyne | Pd(OAc)₂ (2) | None (Cu-free) | DABCO | DMA | 60°C |

| 3 | 4-Iodopyrazole (B32481) derivative | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | RT |

| 4 | Aryl Iodide | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | i-Pr₂NH | THF/MeCN | RT |

Beyond the Suzuki and Sonogashira reactions, the C-I bond of this compound is amenable to other important coupling reactions.

Heck Reaction : This palladium-catalyzed reaction couples the aryl iodide with an alkene to form a new C-C bond, typically with high trans selectivity. organic-chemistry.orgyoutube.com This would allow for the introduction of vinyl groups at the C4 position. The reaction generally employs a Pd(0) catalyst, a base (e.g., Et₃N), and a phosphine ligand. organic-chemistry.org

Buchwald-Hartwig Amination : A powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.org This reaction has been applied to 4-halopyrazoles, enabling the synthesis of 4-aminopyrazole derivatives. nih.gov Catalyst systems often involve a palladium source like Pd(dba)₂ and a bulky phosphine ligand such as tBuDavePhos. nih.govresearchgate.net

Ullmann Condensation : This classic copper-catalyzed reaction is particularly useful for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org Modern protocols use catalytic amounts of copper, often CuI, with a ligand like 1,10-phenanthroline. nih.govorganic-chemistry.org The direct 4-alkoxylation of 4-iodopyrazoles with various alcohols has been achieved using a CuI-catalyzed coupling protocol, demonstrating an effective C-O bond formation strategy. nih.govnih.gov Similarly, copper-catalyzed N-arylation of pyrazoles with aryl halides is a well-established method. europub.co.uk

Table 3: Conditions for C-O and C-N Bond Formation with 4-Iodopyrazoles

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| C-O Coupling | Alcohols | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | KOBu-t | Alcohol (neat) | 130 (MW) |

| C-N Coupling (Buchwald-Hartwig) | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOBu-t | Xylene | 160 (MW) |

| C-N Coupling (Ullmann) | Phenyl boronic acid | Cu₂O | None | None | Methanol (B129727) | RT |

Direct nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the iodide without a metal catalyst, is generally challenging on a simple 4-iodopyrazole ring. organic-chemistry.org The pyrazole ring is not sufficiently electron-deficient to activate the C-I bond towards nucleophilic attack unless strong electron-withdrawing groups (e.g., nitro groups) are also present on the ring. scienceopen.com Therefore, for a substrate like this compound, SNAr reactions with common nucleophiles like alkoxides or amines are unlikely to proceed efficiently under standard conditions. The transition metal-catalyzed reactions described in section 3.1.1, such as the Ullmann-type C-O coupling, are the preferred methods for achieving these transformations. wikipedia.orgnih.gov

Reductive dehalogenation, or hydrodeiodination, is the process of replacing the iodine atom with a hydrogen atom. This transformation can be a desired synthetic step or an undesired side reaction in cross-coupling processes. acs.org For this compound, the C-I bond can be cleaved under various reducing conditions.

Common methods for the reductive dehalogenation of aryl iodides are applicable here:

Catalytic Hydrogenation : This is a widely used method involving a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate). researchgate.net This method is generally clean and efficient.

Metal-Mediated Reduction : Active metals like zinc or tin in the presence of an acid can reduce the C-I bond.

Radical-Induced Deiodination : Certain radical-based reactions can also effect the removal of the iodine atom. acs.org

The propensity of 4-iodopyrazoles to undergo dehalogenation, particularly under the basic and often heated conditions of cross-coupling reactions, highlights the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds. acs.org This pathway must be considered and minimized when C-C or C-heteroatom bond formation is the desired outcome.

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Iodine Position

Reactivity and Derivatization of the 5-Hydroxymethyl Moiety

The 5-hydroxymethyl group of this compound is a versatile functional handle that allows for a variety of subsequent chemical transformations. Its primary alcohol nature enables oxidation to aldehydes and carboxylic acids, conversion into ethers and esters, substitution to halides, and elimination reactions to form olefins. These derivatizations are crucial for the development of new pyrazole-based compounds with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The controlled oxidation of the 5-hydroxymethyl group can readily provide the corresponding 5-formyl and 5-carboxyl derivatives. These transformations are fundamental in organic synthesis, as aldehydes and carboxylic acids are key precursors for a vast array of other functional groups.

Oxidation to Aldehydes:

The selective oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of reagents are available for this purpose, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). For pyrazole-containing substrates, transition metal-catalyzed oxidations have also proven effective. For instance, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives to the corresponding aldehydes has been successfully achieved using iron(III) chloride hexahydrate (FeCl3·6H2O) as a catalyst. semanticscholar.org This method is advantageous due to its mild conditions and the low toxicity of the iron catalyst.

Table 1: Hypothetical Oxidation of this compound to 1-Ethyl-4-iodo-1H-pyrazole-5-carbaldehyde

| Entry | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | PCC | Dichloromethane | Room Temperature | 2 | 85 |

| 2 | DMP | Dichloromethane | Room Temperature | 1.5 | 90 |

| 3 | FeCl3·6H2O | Acetonitrile (B52724) | 50 | 4 | 80 |

Oxidation to Carboxylic Acids:

More potent oxidizing agents are required for the conversion of the primary alcohol to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and potassium dichromate (K2Cr2O7). The oxidation of pyrazole-4-carbaldehydes to their corresponding carboxylic acids has been reported using potassium permanganate in a water-pyridine mixture, affording the products in high yields. semanticscholar.org A similar approach can be envisaged for the direct oxidation of the 5-hydroxymethyl group of this compound.

Table 2: Hypothetical Oxidation of this compound to 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | KMnO4 | Water/Pyridine | 100 | 6 | 75 |

| 2 | Jones Reagent | Acetone | 0 to Room Temperature | 3 | 80 |

| 3 | K2Cr2O7 / H2SO4 | Water | 100 | 5 | 70 |

Etherification and Esterification Reactions

The hydroxyl group of the 5-hydroxymethyl moiety can be readily converted into ether and ester functionalities, which can significantly alter the lipophilicity and biological activity of the parent molecule.

Etherification:

Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. Alternatively, acid-catalyzed etherification with alcohols can be employed. The etherification of 5-hydroxymethylfurfural (HMF), a structurally related heterocyclic alcohol, with ethanol has been extensively studied using solid acid catalysts, such as zeolites and ion-exchange resins. researchgate.net These methods offer a green and efficient route to ethers and could be applicable to this compound.

Table 3: Hypothetical Etherification of this compound

| Entry | Reagents | Base/Catalyst | Solvent | Product | Hypothetical Yield (%) |

| 1 | CH3I | NaH | THF | (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methoxymethane | 90 |

| 2 | C2H5OH | H-BEA Zeolite | Ethanol | (1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethoxymethane | 75 |

| 3 | Benzyl bromide | K2CO3 | Acetonitrile | 5-(Benzyloxymethyl)-1-ethyl-4-iodo-1H-pyrazole | 85 |

Esterification:

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. For more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (DCC) can be used.

Table 4: Hypothetical Esterification of this compound

| Entry | Reagents | Catalyst/Coupling Agent | Solvent | Product | Hypothetical Yield (%) |

| 1 | Acetic anhydride | Pyridine | Dichloromethane | (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methyl acetate | 95 |

| 2 | Benzoic acid | H2SO4 | Toluene | (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methyl benzoate | 80 |

| 3 | Propionic acid | DCC, DMAP | Dichloromethane | (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methyl propanoate | 90 |

Halogenation of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to a halomethyl group provides a reactive intermediate that can participate in various nucleophilic substitution reactions, further expanding the synthetic utility of the pyrazole scaffold.

The most common method for converting a primary alcohol to a chloride is by treatment with thionyl chloride (SOCl2), often in the presence of a base like pyridine. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-yl)methanol has been successfully converted to the corresponding 4-chloromethyl derivative using thionyl chloride. semanticscholar.org Other reagents such as phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) can also be used. The analogous reaction with this compound would be expected to proceed smoothly.

Table 5: Hypothetical Halogenation of the Hydroxymethyl Group of this compound

| Entry | Reagent | Solvent | Product | Hypothetical Yield (%) |

| 1 | SOCl2 | Dichloromethane | 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole | 90 |

| 2 | PBr3 | Diethyl ether | 5-(Bromomethyl)-1-ethyl-4-iodo-1H-pyrazole | 85 |

| 3 | PPh3, I2 | Acetonitrile | 1-Ethyl-4-iodo-5-(iodomethyl)-1H-pyrazole | 80 |

Dehydration and Olefin Formation

The elimination of water from the hydroxymethyl group to form an olefin is a less common transformation for this type of substrate but could be achieved under specific conditions. This would typically require the initial conversion of the hydroxyl group into a better leaving group, followed by base-induced elimination.

A plausible route would involve the mesylation or tosylation of the hydroxymethyl group, followed by treatment with a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This would lead to the formation of a highly reactive exocyclic methylene pyrazole derivative. Such compounds could serve as valuable building blocks in cycloaddition reactions and polymerizations. While direct dehydration of heterocyclic alcohols to form exocyclic double bonds is not as common as endocyclic dehydration in larger ring systems, the principle of converting the hydroxyl into a good leaving group followed by elimination remains a viable synthetic strategy.

Table 6: Hypothetical Dehydration of this compound via a Two-Step Procedure

| Step | Reagents | Solvent | Intermediate/Product | Hypothetical Yield (%) |

| 1 | Methanesulfonyl chloride, Triethylamine | Dichloromethane | (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methyl methanesulfonate | 95 |

| 2 | DBU | Toluene | 1-Ethyl-4-iodo-5-methylene-4,5-dihydro-1H-pyrazole | 70 |

Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 4 Iodo 1h Pyrazol 5 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the methylene group of the hydroxymethyl substituent, the hydroxyl proton, and the proton on the pyrazole (B372694) ring. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.

The ethyl group will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling. The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, or as a doublet if coupled to the hydroxyl proton. The position of the hydroxyl proton signal is often broad and can vary depending on the solvent and concentration. The single proton on the pyrazole ring (H-3) is anticipated to resonate as a singlet. The electron-withdrawing effect of the adjacent nitrogen atom and the iodine atom will influence its chemical shift.

Based on data from analogous structures, the expected ¹H NMR chemical shifts are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | 1.3 - 1.5 | Triplet |

| -CH₂ (ethyl) | 4.1 - 4.3 | Quartet |

| -CH₂OH | 4.6 - 4.8 | Singlet/Doublet |

| -OH | Variable | Broad Singlet |

| H-3 (pyrazole ring) | 7.5 - 7.7 | Singlet |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

A significant factor influencing the chemical shift of the carbon atom bonded to iodine (C-4) is the "heavy atom effect." The large iodine atom induces a substantial upfield shift (to a lower ppm value) for the directly attached carbon. This is a relativistic effect, where the large number of electrons in iodine alters the shielding of the C-4 nucleus.

The expected ¹³C NMR chemical shifts, considering the substituent effects and the relativistic effect of iodine, are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 14 - 16 |

| -CH₂ (ethyl) | 45 - 47 |

| -CH₂OH | 55 - 58 |

| C-3 (pyrazole ring) | 140 - 142 |

| C-4 (pyrazole ring) | 75 - 80 |

| C-5 (pyrazole ring) | 150 - 152 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the pyrazole ring, N-1 and N-2, are in different chemical environments and are expected to have distinct chemical shifts. The N-1 nitrogen is bonded to the ethyl group, while the N-2 nitrogen is adjacent to the C-3 proton. The chemical shifts of the nitrogen atoms are sensitive to the substitution pattern on the pyrazole ring. For related pyrazole structures, the nitrogen signals typically appear in a characteristic range.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignment of this compound.

COSY: A ¹H-¹H COSY spectrum would show correlations between the protons of the ethyl group (the -CH₂ and -CH₃ protons), confirming their connectivity.

HMQC/HSQC: These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethyl group ([M - 29]⁺).

Loss of the hydroxymethyl group ([M - 31]⁺).

Cleavage of the pyrazole ring.

Loss of an iodine atom ([M - 127]⁺).

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry and Conformation of Iodo-Substituted Pyrazolylmethanols

The geometry of pyrazole derivatives is significantly influenced by the nature and position of their substituents. In analogues like 5-iodo-1-arylpyrazoles, the presence of a bulky substituent on the nitrogen at position 1 (N1) induces steric hindrance. This forces a non-planar conformation where the substituted ring is rotated out of the plane of the pyrazole ring. mdpi.com This rotation is a key feature of the molecule's conformation, minimizing steric strain between the substituent and the pyrazole core.

Below is a table of predicted geometric parameters for key structural features, based on data from analogous iodo-pyrazole structures.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C-I Bond Length | The length of the covalent bond between the pyrazole ring carbon and the iodine atom. | ~2.08 - 2.10 Å |

| C-O Bond Length | The length of the covalent bond in the methanol (B129727) substituent's hydroxyl group. | ~1.43 Å |

| N1-C(ethyl) Bond Length | The length of the bond connecting the pyrazole nitrogen to the ethyl group. | ~1.47 Å |

| ∠ C-C-I | The bond angle within the pyrazole ring involving the iodine substituent. | ~128-130° |

| Dihedral Angle (Pyrazole-Substituent) | The angle of rotation between the plane of the pyrazole ring and the substituent to minimize steric hindrance. | Variable |

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Halogen Bonding)

The solid-state structure of iodo-substituted pyrazoles is often governed by a combination of weak intermolecular forces, including hydrogen bonds and halogen bonds. mdpi.com Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. mdpi.comnih.gov

In crystal structures of iodo-pyrazole analogues, several types of halogen bonds are observed, which play a crucial role in directing the formation of the supramolecular architecture. mdpi.com These include interactions between the iodine atom and nitrogen (I···N), oxygen (I···O), or even the π-system of an adjacent aromatic ring (I···π). mdpi.comresearchgate.netsemanticscholar.org For a molecule like this compound, the iodine atom can form a halogen bond with the pyrazole nitrogen (N2) or the hydroxyl oxygen of a neighboring molecule.

Furthermore, the hydroxyl group of the methanol substituent is a classic hydrogen bond donor, while the N2 atom of the pyrazole ring is a hydrogen bond acceptor. fu-berlin.de This allows for the formation of strong O-H···N hydrogen bonds, which, in conjunction with halogen bonds, can create complex and stable one-, two-, or three-dimensional networks. nih.gov Pyrazoles are known to form various hydrogen-bonded motifs, such as dimers, trimers, and extended chains (catemers). mdpi.comresearchgate.net The interplay between the strong O-H···N hydrogen bonds and the directional C-I···N or C-I···O halogen bonds is a powerful tool in crystal engineering. nih.gov

The following table summarizes the key intermolecular interactions expected to influence the crystal packing of iodo-substituted pyrazolylmethanols.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Significance |

|---|---|---|---|---|---|

| Halogen Bond (C-I···O) | Iodine (on Pyrazole) | Oxygen (of -CH₂OH) | ~2.9 - 3.2 | ~145 - 175 | Directs crystal packing, forms chains/sheets. researchgate.net |

| Halogen Bond (C-I···N) | Iodine (on Pyrazole) | Nitrogen (N2 of Pyrazole) | ~2.9 - 3.3 | ~160 - 178 | Key interaction in forming supramolecular synthons. nih.govresearchgate.net |

| Hydrogen Bond (O-H···N) | Hydroxyl (-OH) | Nitrogen (N2 of Pyrazole) | ~2.6 - 2.9 | >160 | Primary interaction for forming dimers or chains. fu-berlin.de |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.5 - 4.0 | N/A | Contributes to the stabilization of layered structures. |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and probing intermolecular interactions like hydrogen bonding. frontiersin.org For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent parts.

The most diagnostic feature would be the O-H stretching vibration from the methanol group. In a dilute, non-polar solvent where the molecule is isolated, this would appear as a sharp band around 3600-3650 cm⁻¹. However, in the solid state or in a concentrated solution, the hydroxyl group will participate in intermolecular hydrogen bonding (e.g., O-H···N). This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become significantly broad. A strong, broad absorption in the 3200-3500 cm⁻¹ region is a classic indicator of intermolecular hydrogen bonding. fu-berlin.de

Other key vibrations include the C-H stretching of the ethyl and methylene groups (typically 2850-3000 cm⁻¹), and a series of complex bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=N, C=C, and C-N stretching and bending vibrations of the pyrazole ring. nih.govresearchgate.net The C-O stretching of the primary alcohol would be expected in the 1000-1075 cm⁻¹ range. The C-I stretch is expected at very low frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard IR spectrometers.

The table below outlines the expected characteristic IR absorption bands for the molecule.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3200-3500 | O-H Stretch | Hydroxyl (-OH) | Broad band, indicative of strong intermolecular hydrogen bonding. fu-berlin.de |

| 2850-3000 | C-H Stretch | Ethyl (-CH₂CH₃), Methylene (-CH₂OH) | Aliphatic C-H stretching vibrations. |

| 1450-1580 | C=N, C=C Stretch | Pyrazole Ring | Characteristic absorptions of the pyrazole aromatic system. nih.gov |

| 1000-1075 | C-O Stretch | Primary Alcohol (-CH₂OH) | Strong band associated with the alcohol C-O bond. |

| Below 600 | C-I Stretch | Iodo-substituent (-I) | Low energy vibration, often outside the standard IR range. |

Synthetic Utility and Role As a Building Block in Complex Organic Chemical Synthesis

Precursor for the Elaboration of Diverse Heterocyclic Architectures

The pyrazole (B372694) nucleus of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is a foundational element for the synthesis of various fused heterocyclic systems. The functional groups appended to the pyrazole ring, namely the 4-iodo and 5-hydroxymethyl substituents, can be strategically manipulated to facilitate the annulation of additional rings, leading to the formation of bicyclic and polycyclic heteroaromatic compounds.

One prominent application of pyrazole derivatives is in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines , which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities. While direct literature examples starting from this compound are not extensively documented, the synthetic pathways established for analogous 4-iodo-5-functionalized pyrazoles provide a clear blueprint for its potential applications.

For instance, the 4-iodo group can be leveraged in palladium-catalyzed cross-coupling reactions to introduce substituents that can subsequently participate in cyclization reactions. The 5-hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing an electrophilic center for condensation reactions with dinucleophiles to form a new ring. Alternatively, the hydroxyl group can be converted into a leaving group to facilitate intramolecular cyclizations.

Table 1: Potential Synthetic Routes to Fused Heterocycles from this compound Analogs

| Starting Material Analogue | Reagents and Conditions | Resulting Heterocyclic System |

| 5-Amino-4-cyanopyrazole | 1. Formamide, reflux; 2. POCl₃ | Pyrazolo[3,4-d]pyrimidine |

| 5-Amino-4-ethoxycarbonylpyrazole | 1. Guanidine, NaOEt, EtOH, reflux | 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine |

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketone, ZrCl₄ | Pyrazolo[3,4-b]pyridine |

| 3-Amino-4-cyanopyrazole | Malononitrile, piperidine, EtOH, reflux | Pyrazolo[3,4-b]pyridine |

Scaffold for the Design of Ligands in Organometallic Catalysis

The field of organometallic catalysis heavily relies on the rational design of ligands that can modulate the electronic and steric properties of a metal center, thereby influencing the catalytic activity and selectivity. Pyrazole-containing ligands have gained significant attention due to their strong coordination to a variety of metal ions and the ease with which their steric and electronic properties can be tuned.

This compound possesses key features that make it an attractive scaffold for ligand design. The pyrazole ring itself provides a nitrogen donor atom for coordination. Furthermore, the 5-hydroxymethyl group can act as a second coordination site, enabling the formation of bidentate ligands. The oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring.

Modification of the hydroxymethyl group can lead to a diverse library of ligands. For example, etherification or esterification can introduce additional donor atoms or sterically demanding groups. Oxidation to an aldehyde followed by condensation with amines can generate imine-based ligands.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Potential Coordination Mode | Potential Metal Partners |

| Pyrazolyl-alcohol | Bidentate (N, O) | Cu, Zn, Pd, Ru |

| Pyrazolyl-ether | Bidentate (N, O) | Rh, Ir, Pd |

| Pyrazolyl-imine | Bidentate (N, N) | Pd, Ni, Cu |

| Pyrazolyl-phosphine | Bidentate (N, P) | Pd, Rh, Au |

The presence of the 4-iodo substituent adds another layer of synthetic versatility, allowing for the introduction of further coordinating groups through cross-coupling reactions, potentially leading to tridentate or even tetradentate ligands. The catalytic applications of such ligands could span a wide range of transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Intermediate for the Construction of Multifunctional Organic Molecules

The true synthetic power of this compound lies in its capacity to serve as a bifunctional intermediate, enabling the sequential or orthogonal functionalization of the pyrazole core. The distinct reactivity of the 4-iodo and 5-hydroxymethyl groups allows for a high degree of control in the construction of complex and multifunctional organic molecules.

The 4-iodo group is a prime handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides a straightforward route to 4-alkynylpyrazoles. These can be further elaborated into more complex structures.

Heck Coupling: Reaction with alkenes under palladium catalysis leads to the formation of 4-alkenylpyrazoles.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the introduction of a wide range of nitrogen-containing functionalities.

Stille Coupling: Coupling with organostannanes offers another avenue for the formation of carbon-carbon bonds.

Concurrently, the 5-hydroxymethyl group can be transformed into a variety of other functional groups.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid provides an electrophilic handle for subsequent reactions.

Esterification/Etherification: Conversion to esters or ethers can be used to introduce diverse functionalities or protecting groups.

Halogenation: Conversion of the hydroxyl group to a halide (e.g., via an Appel reaction) transforms it into a good leaving group for nucleophilic substitution reactions.

Table 3: Orthogonal Reactivity of this compound

| Reaction at C4 (Iodo Group) | Reaction at C5 (Hydroxymethyl Group) | Potential Product Class |

| Suzuki Coupling (with Arylboronic acid) | Oxidation (to Aldehyde) | 4-Aryl-5-formyl-1-ethyl-1H-pyrazole |

| Sonogashira Coupling (with Alkyne) | Esterification (with Acyl chloride) | (1-Ethyl-4-alkynyl-1H-pyrazol-5-yl)methyl ester |

| Buchwald-Hartwig Amination (with Amine) | Halogenation (to Chloromethyl) | 4-Amino-5-chloromethyl-1-ethyl-1H-pyrazole |

This ability to selectively modify two different positions on the pyrazole ring makes this compound an invaluable intermediate for the synthesis of complex molecules with precisely defined substitution patterns, which is of paramount importance in the development of new pharmaceuticals and functional materials.

Future Directions in the Research of 1 Ethyl 4 Iodo 1h Pyrazol 5 Yl Methanol

Development of Novel and Sustainable Synthetic Routes to the Compound

The pursuit of green and sustainable chemistry is a paramount objective in modern organic synthesis. Future research concerning (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol will likely prioritize the development of synthetic routes that are not only efficient but also environmentally conscious. Key areas of focus will include the use of innovative catalysts and the implementation of one-pot multicomponent reactions.

Recent advancements have demonstrated the efficacy of silica-supported acid catalysts, such as silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), in the synthesis of bioactive pyrazoles. nih.gov These catalysts offer high product yields in solvent-free conditions and exhibit remarkable recyclability, retaining their catalytic activity for multiple cycles without a significant drop in efficiency. nih.gov The application of such catalysts to the synthesis of this compound could offer a more sustainable alternative to traditional methods.

Furthermore, the development of one-pot, multicomponent reactions presents a promising avenue for improving the atom and step economy of the synthesis. mdpi.com An eco-friendly, one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been successfully achieved using recyclable ionic liquids like [Et3NH][HSO4] under solvent-free conditions. researchgate.net Adapting these principles to the synthesis of the target compound could significantly reduce waste and simplify purification processes.

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Silica-Supported Acid Catalysts | High yields, solvent-free conditions, catalyst recyclability nih.gov | Development of a green synthesis protocol with reduced environmental impact. |

| One-Pot Multicomponent Reactions | High atom economy, reduced reaction steps, simplified work-up mdpi.comresearchgate.net | Streamlined synthesis from readily available starting materials. |

Exploration of Underutilized Reactivity Pathways of the Functional Groups

The functional groups of this compound, namely the hydroxymethyl group, the pyrazole (B372694) core, and the carbon-iodine bond, offer a rich landscape for chemical transformations. While some reactivity pathways have been explored, significant potential for uncovering novel reactions remains.

The carbon-iodine bond at the 4-position is a particularly valuable handle for derivatization, primarily through cross-coupling reactions. The Sonogashira cross-coupling of substituted 3-iodo-1H-pyrazole derivatives with terminal alkynes has been successfully demonstrated, yielding highly functionalized pyrazoles in high yields. arkat-usa.org Future work could expand upon this by exploring a wider range of coupling partners and catalytic systems, including other transition-metal-catalyzed reactions. The reactivity of 4-iodopyrazoles in CuI-catalyzed coupling reactions with alcohols has also been investigated, offering a direct method for C-O bond formation. nih.gov

The hydroxymethyl group at the 5-position is another key site for functionalization. While its basic reactivity is understood, its interplay with the adjacent iodo-substituted pyrazole ring could lead to unique and underutilized transformations. Research into intramolecular reactions or derivatizations that leverage the proximity of these two functional groups could yield novel heterocyclic systems.

| Functional Group | Potential Reactivity | Research Focus |

| Carbon-Iodine Bond | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Expanding the scope of coupling partners and catalytic systems. |

| Hydroxymethyl Group | Oxidation, esterification, etherification, conversion to other functional groups | Exploring novel derivatizations and intramolecular reactions. |

| Pyrazole Ring | Electrophilic substitution, N-alkylation/arylation | Investigating the influence of existing substituents on further functionalization. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Profiles

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions and understanding the electronic properties of molecules. The application of advanced computational modeling to this compound can provide valuable insights that guide experimental work.

Density Functional Theory (DFT) calculations have been employed to analyze the geometric, electronic, and stability properties of various pyrazole derivatives. researchgate.net Such studies can elucidate reactivity descriptors like energy gaps, chemical potential, and electrophilicity, which are crucial for predicting how the molecule will behave in different chemical environments. researchgate.net For this compound, DFT calculations could be used to model transition states of potential reactions, thereby predicting the feasibility and regioselectivity of synthetic transformations.

Molecular docking studies, often used in drug discovery, can also be adapted to understand intermolecular interactions that may influence reactivity. researchgate.net By modeling the interaction of the target molecule with catalysts or other reagents, researchers can gain a deeper understanding of reaction mechanisms and design more efficient synthetic protocols.

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity descriptors researchgate.net | Prediction of reaction pathways, regioselectivity, and stability of intermediates. |

| Molecular Docking | Modeling of intermolecular interactions researchgate.net | Understanding catalyst-substrate interactions and guiding catalyst design. |

Integration into Automated and Flow Chemistry Platforms for Scalable Production

The transition from laboratory-scale synthesis to scalable production is a critical step in the development of commercially viable compounds. Automated and flow chemistry platforms offer significant advantages in this regard, including improved safety, reproducibility, and efficiency. mdpi.comgalchimia.comnih.gov